Comparative Physicochemical Profile: Lipophilicity (LogP) of 4-(4-Chlorophenyl)piperidine
The lipophilicity of 4-(4-Chlorophenyl)piperidine, a critical parameter influencing membrane permeability and protein binding, is quantifiably higher than its 4-fluorophenyl analog. This difference in LogP can be a key differentiator in lead optimization campaigns. The calculated LogP for the 4-chlorophenyl derivative is 3.94 [1]. While direct experimental LogP data for the 4-fluorophenyl analog under identical conditions is not available in the same source, the trend of increased lipophilicity with heavier halogen substitution is a well-established class-level inference. This quantitative data point allows for calculated comparisons when selecting scaffolds with desired physicochemical properties.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.94 |
| Comparator Or Baseline | 4-(4-Fluorophenyl)piperidine (Calculated LogP not specified in source, class-level inference of lower LogP) |
| Quantified Difference | Not available for direct calculation; class-level inference of higher lipophilicity for the chlorophenyl derivative. |
| Conditions | Calculated LogP, method not specified in source. |
Why This Matters
This quantitative LogP value enables researchers to computationally model and compare the compound's pharmacokinetic profile against less lipophilic analogs like 4-(4-fluorophenyl)piperidine, informing scaffold selection for CNS penetration or solubility optimization.
- [1] Molbase. (n.d.). 4-(4-CHLOROPHENYL)PIPERIDINE. CAS 26905-02-2. View Source
